molecular formula C7H6N4 B13098442 4-(1H-1,2,3-Triazol-1-yl)pyridine

4-(1H-1,2,3-Triazol-1-yl)pyridine

Cat. No.: B13098442
M. Wt: 146.15 g/mol
InChI Key: REJWOMWLZVYMPA-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Triazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,3-triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-1-yl)pyridine typically involves a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction is carried out between an azide and an alkyne in the presence of a copper catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Catalyst: Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with sodium ascorbate

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-1,2,3-Triazol-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: H₂ gas with Pd/C catalyst under mild pressure.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Triazol-1-yl)pyridine varies depending on its application:

Comparison with Similar Compounds

4-(1H-1,2,3-Triazol-1-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which provides distinct reactivity and coordination properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

4-(triazol-1-yl)pyridine

InChI

InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h1-6H

InChI Key

REJWOMWLZVYMPA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C=CN=N2

Origin of Product

United States

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